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Overview
Description
2-Phenyl-1,2-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1,2-dihydroquinazoline typically involves the cyclocondensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method includes the use of hydrochloric acid as a catalyst in an anhydrous environment . Another approach involves the use of visible light to mediate the reaction, which has been shown to be effective in synthesizing quinazolinones from 1,2-dihydroquinazoline 3-oxides .
Industrial Production Methods: Industrial production methods for 2-phenyl-1,2-dihydroquinazoline are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2-dihydroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Visible light can be used to oxidize 1,2-dihydroquinazoline 3-oxides to quinazolinones.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: Substitution reactions can occur at the phenyl ring or the quinazoline core, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include quinazolinones and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Phenyl-1,2-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity .
Comparison with Similar Compounds
Quinazolinones: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Dihydroquinazolines: These are closely related but may have different substituents at the nitrogen or carbon atoms.
Uniqueness: 2-phenyl-1,2-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo visible-light-mediated reactions sets it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |
InChI Key |
WYUZUBVTNKNDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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